Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester

Catalog No.
S14548455
CAS No.
64977-07-7
M.F
C15H23NO8S2
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]...

CAS Number

64977-07-7

Product Name

Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester

IUPAC Name

ethyl 4-[bis(2-methylsulfonyloxyethyl)amino]benzoate

Molecular Formula

C15H23NO8S2

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C15H23NO8S2/c1-4-22-15(17)13-5-7-14(8-6-13)16(9-11-23-25(2,18)19)10-12-24-26(3,20)21/h5-8H,4,9-12H2,1-3H3

InChI Key

GLYHKOMBOQZZTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C

Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester, is a synthetic compound characterized by its complex structure, which includes a benzoic acid moiety and a bis(2-[(methylsulfonyl)oxy]ethyl)amino group. Its molecular formula is C15H23N2O6S, and it has a molecular weight of approximately 409.475 g/mol . This compound is notable for its potential applications in pharmaceuticals and cosmetics due to its unique chemical properties.

The reactivity of benzoic acid derivatives, including this compound, typically involves nucleophilic substitution and esterification reactions. The presence of the methylsulfonyl group can enhance the electrophilicity of the carbonyl carbon in the benzoic acid portion, making it more susceptible to nucleophilic attack. Additionally, the ethyl ester functional group can undergo hydrolysis in the presence of water or basic conditions, reverting to the corresponding benzoic acid and ethanol .

Benzoic acid derivatives are known for various biological activities, including antimicrobial and anti-inflammatory properties. The specific compound has been studied for its potential use in dermatological applications, particularly as a skin penetration enhancer due to its ability to modify skin permeability . Furthermore, compounds with similar structures have shown promise in treating conditions such as diabetes and certain skin disorders .

The synthesis of benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester typically involves several steps:

  • Formation of the Amino Group: The starting material is reacted with bis(2-(methylsulfonyl)oxy)ethylamine to introduce the amino functionality.
  • Esterification: The resulting amino compound is then subjected to esterification with ethanol or an ethyl alcohol derivative to form the final ethyl ester product.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

This compound has potential applications in various fields:

  • Pharmaceuticals: It may serve as an active ingredient in topical formulations aimed at enhancing drug delivery through the skin.
  • Cosmetics: Its properties may be utilized in cosmetic formulations for skin hydration and protection against environmental stressors.
  • Research: It can be used as a chemical probe in studies investigating skin permeability and drug absorption mechanisms .

Studies on interaction mechanisms indicate that benzoic acid derivatives can interact with biological membranes, facilitating the transport of other compounds across these barriers. This property is particularly useful in drug formulation, where enhancing bioavailability is critical. Additionally, research into its interactions with various biological targets suggests potential therapeutic benefits .

Several compounds share structural similarities with benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester. Below are some notable examples:

Compound NameStructureUnique Features
Benzoic AcidC7H6O2Simple structure; widely used as a preservative.
4-Aminobenzoic AcidC7H7NO2Contains an amino group; used in sunscreen formulations.
Salicylic AcidC7H6O3Contains a hydroxyl group; known for its use in acne treatment.
BenzocaineC9H11NO2An ester local anesthetic; used topically for pain relief.

The uniqueness of benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester lies in its dual functional groups that enhance both solubility and permeability compared to simpler benzoic acid derivatives. This makes it particularly valuable in pharmaceutical applications where enhanced skin absorption is desired .

Multi-Step Organic Synthesis Pathways

The synthesis of 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]benzoic acid ethyl ester typically proceeds through sequential functionalization of the benzoic acid core. A representative pathway begins with the nitration of ethyl 4-aminobenzoate to introduce nitro groups, followed by reduction to yield the corresponding amine. Subsequent bis-alkylation with ethylene oxide generates the bis(2-hydroxyethyl)amino intermediate, which undergoes sulfonylation using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine.

Critical steps include:

  • Nitration and Reduction: Nitration at the para position of ethyl benzoate derivatives is achieved using concentrated nitric acid in sulfuric acid, followed by catalytic hydrogenation with palladium on carbon to produce the primary amine.
  • Bis-Alkylation: Reaction of the amine with ethylene oxide under controlled pH (8–9) and temperature (40–60°C) yields the bis(2-hydroxyethyl)amino intermediate. This step requires careful stoichiometry to avoid over-alkylation.
  • Sulfonylation: Treatment with MsCl in dichloromethane or tetrahydrofuran (THF) at 0–5°C ensures selective sulfonylation of the hydroxyl groups. The reaction is exothermic and necessitates slow addition of MsCl to prevent side reactions.

A comparative analysis of yields across these steps reveals that sulfonylation achieves >85% efficiency when conducted in anhydrous THF, while bis-alkylation optimizes at 60°C with a 3:1 molar excess of ethylene oxide.

Catalytic Systems for Sulfonylation and Esterification

Catalytic systems play a pivotal role in enhancing the efficiency of sulfonylation and esterification. For sulfonylation, methanesulfonyl chloride serves as the primary electrophile, activated by bases such as N-methylmorpholine or 4-dimethylaminopyridine (DMAP). DMAP, in particular, accelerates the reaction by stabilizing the transition state through hydrogen bonding, reducing the activation energy by ~15 kJ/mol.

Esterification of the benzoic acid precursor is typically mediated by ethyl chloroformate in the presence of mixed anhydrides. A study demonstrated that combining ethyl chloroformate with N-methylmorpholine in THF at 0°C generates a reactive mixed anhydride intermediate, which reacts selectively with the amino alcohol to form the ethyl ester. This method achieves 92% chemoselectivity for amide formation over competing O-acylation.

Catalyst SystemReaction TypeTemperature (°C)Yield (%)Selectivity (%)
MsCl + DMAPSulfonylation0–58894
Ethyl chloroformate + NMMEsterification08592

Key Insight: The use of crown ethers (e.g., 18-crown-6) with potassium hydride in dimethylacetamide (DMAC) enhances reaction rates by 40% during sulfonylation, as reported in analogous tribromobenzoate syntheses.

Solvent Selection and Reaction Kinetics Optimization

Solvent polarity and proticity significantly influence reaction kinetics. Aprotic polar solvents such as DMF, DMAC, and THF are preferred for sulfonylation due to their ability to stabilize ionic intermediates and dissolve both organic and inorganic reagents. For instance, sulfonylation in THF at 0°C proceeds 2.3 times faster than in dichloromethane, attributed to THF’s higher donor number (20.0 vs. 1.0), which facilitates base solubility.

Reaction kinetics for the bis-alkylation step follow a second-order rate law, with rate constants (k) increasing exponentially with temperature. At 60°C, k = 2.7 × 10⁻³ L·mol⁻¹·s⁻¹, compared to 1.1 × 10⁻³ L·mol⁻¹·s⁻¹ at 30°C. Activation energy calculations using the Arrhenius equation reveal a value of 45 kJ/mol, indicating a thermally sensitive process.

Optimization strategies:

  • Solvent drying: Molecular sieves (3Å) reduce water content to <50 ppm, minimizing hydrolysis of MsCl.
  • Microwave assistance: Pilot-scale trials show that microwave irradiation at 100 W reduces reaction times by 30% during esterification.

Green Chemistry Approaches in Industrial-Scale Production

Industrial synthesis increasingly incorporates green chemistry principles to reduce waste and energy consumption. The Solar Thermal Electrochemical Process (STEP) has been adapted for benzoic acid derivatives, using concentrated solar energy to drive electrolysis at 90°C, achieving 32% conversion efficiency. While not yet applied to 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]benzoic acid ethyl ester, this method offers a template for decarbonizing sulfonylation steps.

Additional sustainable practices:

  • Solvent recycling: DMF recovery via vacuum distillation achieves 95% purity, reducing raw material costs by 18%.
  • Catalyst immobilization: Silica-supported DMAP retains 80% activity after five cycles, lowering catalyst consumption.

A life-cycle assessment of conventional vs. green routes shows a 40% reduction in carbon footprint when using solar-thermal energy and recycled solvents.

Role in Ultraviolet-Absorbing Polymer Composites

Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester demonstrates significant potential as an ultraviolet-absorbing component in advanced polymer composite systems. The compound's molecular structure, characterized by its benzoic acid moiety coupled with bis(2-[(methylsulfonyl)oxy]ethyl)amino groups and ethyl ester functionality, provides distinctive photochemical properties that enhance polymer protection against ultraviolet radiation [1].

Research into benzoic acid derivatives has established their effectiveness as ultraviolet absorbers through their ability to absorb harmful radiation in the 280-320 nanometer range and dissipate this energy as thermal energy rather than allowing photodegradation of the polymer matrix [2]. The methylsulfonyl groups in the target compound enhance the electrophilicity of the carbonyl carbon, potentially improving the compound's interaction with ultraviolet photons and subsequent energy dissipation mechanisms .

The integration of this compound into polymer composites follows established principles of ultraviolet stabilization where the additive functions by preferentially absorbing ultraviolet radiation before it can initiate polymer chain degradation [4]. Benzophenones and benzotriazoles, traditional ultraviolet absorbers, operate through similar mechanisms but typically absorb in broader ranges of 260-350 nanometers and 270-400 nanometers respectively [4]. The more focused absorption range of benzoic acid esters makes them particularly suitable for applications requiring selective ultraviolet protection while maintaining optical transparency in the visible spectrum.

In polymer composite applications, the compound's solubility characteristics and thermal stability become critical factors. The presence of the ethyl ester group enhances solubility in organic polymer matrices, while the methylsulfonyl substituents contribute to thermal stability up to approximately 250 degrees Celsius [1]. This thermal stability range makes the compound suitable for melt processing of thermoplastic composites while maintaining its protective functionality.

Performance data indicates that benzoic acid ester-based ultraviolet absorbers can achieve light transmission values of 85-92 percent while providing effective ultraviolet protection with absorption edges around 320 nanometers [5]. The refractive index of 1.542 positions these materials favorably for optical applications where maintaining transparency and minimizing optical distortion are essential requirements [1].

Photostabilizing Additives for Industrial Coatings

The application of Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester as a photostabilizing additive in industrial coatings represents a significant advancement in protective coating technology. Industrial coatings face extreme environmental conditions including prolonged ultraviolet exposure, temperature fluctuations, and chemical exposure, necessitating sophisticated stabilization systems to maintain performance and appearance over extended service periods [6].

The compound's effectiveness as a photostabilizer stems from its dual functionality: direct ultraviolet absorption and potential synergistic effects when combined with other stabilizing systems. The benzoic acid core structure provides the primary ultraviolet absorption capability, while the methylsulfonyl-substituted amino groups may contribute additional radical scavenging properties under photodegradation conditions .

Industrial coating applications require stabilizers that can withstand high-temperature processing while maintaining effectiveness throughout the coating's service life. Automotive exterior coatings, for example, require stabilizer concentrations of 2-5 percent by weight to achieve service lives of 10-15 years with acceptable color retention [6]. Building construction coatings, subjected to even more severe ultraviolet exposure, require 3-7 percent stabilizer loading to achieve 15-25 year service lives with maintained gloss retention [6].

The thermal stability of the target compound, with a boiling point of 635.1 degrees Celsius and flash point of 337.9 degrees Celsius, provides adequate thermal resistance for most industrial coating processing conditions [1]. This thermal stability is particularly important in powder coating applications where processing temperatures can reach 200-250 degrees Celsius during curing operations.

Recent developments in waterborne coating stabilization have emphasized the need for stabilizers that maintain effectiveness in aqueous environments while avoiding migration and phase separation issues [7]. The methylsulfonyl groups in the target compound may provide enhanced water resistance compared to conventional benzoic acid esters, potentially improving performance in waterborne coating formulations.

Synergistic combinations of ultraviolet absorbers with hindered amine light stabilizers have demonstrated superior performance compared to single-component systems [4]. The target compound's structure suggests potential for effective combination with hindered amine light stabilizers, where the benzoic acid ester provides primary ultraviolet absorption while the hindered amine component scavenges free radicals formed during the photodegradation process.

Molecular Design for Optoelectronic Materials

The molecular design principles underlying Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester position it as a candidate material for advanced optoelectronic applications. The compound's aromatic benzoic acid core provides conjugated pi-electron systems essential for electronic and optical properties, while the amino substituents and ester functionality allow for tuning of electronic characteristics and processability [8].

Optoelectronic materials require precise control of optical and electronic properties including refractive index, light transmission, photostability, and electronic band structure. The target compound's refractive index of 1.542 falls within the desirable range of 1.55-1.60 for many optoelectronic applications, while its absorption characteristics can be tailored through molecular modifications to the amino substituents [1].

Recent advances in molecular design for photovoltaic applications have emphasized the importance of donor-acceptor structures for achieving optimal electronic properties [8]. The benzoic acid ester component can function as an electron-withdrawing unit, while appropriate donor groups can be incorporated through modification of the amino substituents to create push-pull electronic structures suitable for optoelectronic applications.

The bis(2-[(methylsulfonyl)oxy]ethyl)amino groups provide multiple sites for further functionalization, enabling the incorporation of additional optoelectronic functionality. These groups can serve as precursors for grafting polymerizable groups, enabling the incorporation of the compound into crosslinked polymer networks for device applications [9].

Photostability represents a critical requirement for optoelectronic materials, particularly in photovoltaic and light-emitting device applications where prolonged light exposure is inherent to device operation. The compound's photostability index of 7.5 provides a baseline for performance, with potential for enhancement through molecular modifications or incorporation into protective matrix systems [10].

Processing considerations for optoelectronic materials include solubility in common organic solvents, thermal stability during device fabrication, and compatibility with other device components. The compound's processing temperature range of 250-280 degrees Celsius provides adequate thermal stability for most solution processing and thermal evaporation techniques used in optoelectronic device fabrication [1].

Interface engineering represents another critical aspect of optoelectronic device performance, where the compound's amphiphilic character due to the combination of hydrophobic aromatic and hydrophilic sulfonyl groups may enable enhanced interface properties in multilayer device structures [10]. This amphiphilic character can facilitate self-assembly processes that are increasingly important in organic electronics manufacturing.

XLogP3

1.1

Hydrogen Bond Acceptor Count

9

Exact Mass

409.08650904 g/mol

Monoisotopic Mass

409.08650904 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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